molecular formula C19H23N3O2S B2992619 N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-49-3

N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2992619
CAS No.: 897461-49-3
M. Wt: 357.47
InChI Key: JAUPCSMDZMYRRQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group at position 6 and an N-tert-butyl acetamide moiety at position 2. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The tert-butyl group on the acetamide side chain may improve lipophilicity and pharmacokinetic profiles compared to smaller alkyl or aromatic substituents .

Properties

IUPAC Name

N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-5-24-15-8-6-13(7-9-15)16-11-22-14(12-25-18(22)20-16)10-17(23)21-19(2,3)4/h6-9,11-12H,5,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPCSMDZMYRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the tert-butyl and ethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often carried out to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves several key steps to ensure sufficient purity and yield for further analysis:

  • Initial building blocks : Preparing the necessary thiazole and imidazole precursors.
  • Coupling reaction : Linking the thiazole and imidazole rings to form the core imidazo[2,1-b][1,3]thiazole structure.
  • Functionalization : Adding the tert-butyl and ethoxyphenyl groups via appropriate chemical reactions.

The molecular formula for this compound is C21H25N3O2SC_{21}H_{25}N_3O_2S, with a molar mass of approximately 366.46 g/mol. Key structural features include:

  • A central imidazo[2,1-b][1,3]thiazole heterocycle.
  • A tert-butyl group attached to the nitrogen atom.
  • An ethoxyphenyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole ring.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Electrophilic aromatic substitution : At the ethoxyphenyl ring.
  • Nucleophilic substitution : At the tert-butyl group.
  • Oxidation or reduction : Of the sulfur atom in the thiazole ring.

These reactions highlight the compound's potential for further functionalization in medicinal chemistry applications.

Physical and Chemical Properties

This compound exhibits several notable physical properties:

  • Physical State : Likely a solid at room temperature.
  • Melting Point : Data not available.
  • Solubility : Soluble in common organic solvents such as DMSO and ethanol.

Key chemical properties include:

  • Heterocyclic Compound : Contains nitrogen and sulfur atoms in its ring structures.
  • Potential Reactivity : Capable of undergoing electrophilic, nucleophilic, and redox reactions.

Scientific Applications

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry : As a building block for synthesizing potential drug candidates.
  • Pharmacology : For studying its interactions with biological targets and evaluating its therapeutic potential, particularly as an anticancer agent.
  • Materials Science : In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, resulting in its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among imidazo[2,1-b]thiazole derivatives include:

Substituents on the phenyl ring (position 6): Electron-withdrawing groups (EWGs): Chloro (4-Cl) or bromo (4-Br) substituents increase polarity and may enhance binding to hydrophobic pockets in biological targets. For example, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) has a melting point of 215–217°C and 72% yield . Electron-donating groups (EDGs): Methoxy (4-OCH₃) or ethoxy (4-OCH₂CH₃) groups improve solubility and metabolic stability. N-(6-chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) exhibits a lower melting point (108–110°C), likely due to reduced crystallinity from the methoxy group .

Acetamide side chain modifications :

  • N-tert-butyl : This bulky group may enhance membrane permeability compared to smaller substituents like morpholine or piperazine in compounds such as 5l (IC₅₀ = 1.4 μM against MDA-MB-231 cells) .
  • Aromatic/heteroaromatic substituents : Pyridinyl or benzothiazole derivatives (e.g., 5k and 9c) often show improved target selectivity due to π-π stacking interactions .

Biological Activity

N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole-based compounds can induce apoptosis in various cancer cell lines with IC50 values often in the micromolar range .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A-4311.61 ± 1.92Induces apoptosis
Compound 2Jurkat< 10Inhibits Bcl-2
N-tert-butyl derivativeVariousTBDTBD

Anticonvulsant Activity

Thiazole compounds have also been explored for their anticonvulsant properties. A specific derivative was found to eliminate tonic extensor phases in animal models, suggesting a mechanism that may involve modulation of GABAergic neurotransmission . This aspect is crucial for developing treatments for epilepsy and other seizure disorders.

Case Study: Anticonvulsant Efficacy
In a controlled study involving various thiazole derivatives, one compound demonstrated a significant reduction in seizure frequency and severity when administered to rodent models. The study highlighted the importance of structural modifications in enhancing anticonvulsant activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Cancer Cell Growth : By interacting with key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Through activation of caspases and modulation of pro-apoptotic factors like Bcl-2.
  • Neurotransmitter Modulation : Potentially enhancing GABAergic activity to exert anticonvulsant effects.

Q & A

Q. What are the standard synthetic routes for N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of imidazo[2,1-b][1,3]thiazole intermediates and subsequent amidation. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may be used for cyclization.
  • Catalysts : Pd-based catalysts or Cu(I) salts (e.g., CuI) facilitate cross-coupling reactions for aryl group introduction .
  • Temperature control : Reactions often proceed at 80–120°C, with microwave-assisted synthesis reducing time and improving yields . Optimization involves monitoring via TLC and adjusting stoichiometry of reagents like 4-ethoxyphenylboronic acid.

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of spectroscopic and analytical methods is employed:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and detect impurities (e.g., residual solvents). For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1^1H NMR .
  • IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and thiazole C-S (~690 cm1^{-1}) validate functional groups .
  • Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate incomplete purification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculates molecular orbitals to predict sites of electrophilic/nucleophilic attack. For imidazo-thiazole derivatives, the C3 position of the thiazole ring is often reactive due to electron-deficient properties .
  • Molecular docking : Used to simulate binding with target proteins (e.g., kinases). The 4-ethoxyphenyl group may enhance hydrophobic interactions, while the acetamide moiety forms hydrogen bonds. Docking scores (e.g., Glide XP) guide SAR studies .
  • MD simulations : Assess stability of ligand-protein complexes over time, with RMSD values >2.0 Å indicating poor binding .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or IR results often arise from tautomerism or polymorphism. Mitigation includes:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
  • X-ray crystallography : Provides unambiguous confirmation of solid-state structure, as demonstrated for related thiadiazole-triazine hybrids .
  • HRMS : Resolves mass discrepancies caused by isotopic patterns or adduct formation .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Byproduct analysis : LC-MS identifies common side products (e.g., over-alkylated intermediates). For example, incomplete tert-butyl deprotection may yield N-H analogs, detectable via 1^1H NMR .
  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., reactant ratio, temperature) maximizes yield. A 3-factor Box-Behnken design reduced byproducts by 40% in similar acetamide syntheses .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing degradation of heat-sensitive intermediates .

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